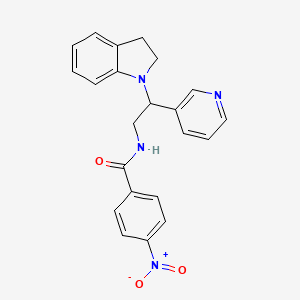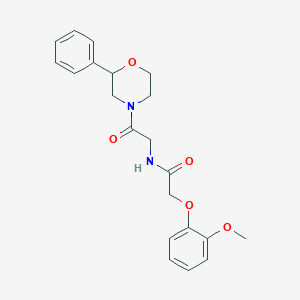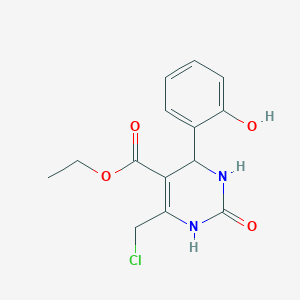![molecular formula C18H18N4O5S B2612576 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-48-3](/img/structure/B2612576.png)
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s class or family, and its role or use if known.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, polarity, and acidity/basicity.Applications De Recherche Scientifique
Synthesis and Antibacterial Agents
Compounds structurally related to N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide have been explored for their antibacterial properties. For instance, novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, have been designed and synthesized. These compounds exhibit their antibacterial efficacy at non-cytotoxic concentrations, indicating their potential as therapeutic agents (Palkar et al., 2017).
Antimicrobial and Antitumor Activities
Another study focused on the synthesis of heterocyclic aryl monoazo organic compounds, demonstrating significant antimicrobial and antitumor activities. These novel compounds, applied for dyeing polyester fibers, highlight the dual functional potential of related chemical entities in both biomedical research and industrial applications (Khalifa et al., 2015).
Antioxidant Activity
Derivatives of N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide have also been investigated for their antioxidant activities. Some compounds have shown potent antioxidant activities, surpassing those of known antioxidants like ascorbic acid. This suggests their potential application in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Diuretic Activity
Investigations into the diuretic activity of related biphenyl benzothiazole-2-carboxamide derivatives have identified promising candidates for addressing conditions requiring diuresis. Such studies underscore the potential for developing new therapeutic agents based on the structural features of these compounds (Yar & Ansari, 2009).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and first aid measures.
Orientations Futures
This involves identifying areas for further research. It could include potential applications of the compound, modifications that could be made to improve its properties, or further studies to better understand its properties or mechanism of action.
Please consult with a professional chemist or a trusted source for specific information about this compound. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c23-15-4-2-12(21-15)17(25)22-18-20-11(9-28-18)8-16(24)19-10-1-3-13-14(7-10)27-6-5-26-13/h1,3,7,9,12H,2,4-6,8H2,(H,19,24)(H,21,23)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHVJGPNGOSYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2612493.png)

![(3,5-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2612495.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)

![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2612508.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2612512.png)

![(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2612516.png)